1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene
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Overview
Description
1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene is an organic compound characterized by the presence of a tert-butyl group, an ethynyl group, and a methoxyethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe final step involves the etherification of the benzene ring with 2-methoxyethanol under acidic conditions .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The methoxyethoxy group can be substituted with other nucleophiles under basic conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules and potential drug development.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene exerts its effects depends on its specific application. In chemical reactions, the tert-butyl group provides steric hindrance, influencing the reactivity of the compound. The ethynyl group can participate in various coupling reactions, while the methoxyethoxy group can act as a leaving group in substitution reactions. Molecular targets and pathways involved in biological applications are still under investigation.
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butyl)-3-ethynyl-2-(2-methoxyethoxy)benzene include:
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: This compound shares the tert-butyl and methoxyethoxy groups but differs in the position and number of these groups on the benzene ring.
tert-Butyl alcohol: While not structurally similar, it shares the tert-butyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
1-tert-butyl-3-ethynyl-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-6-12-8-7-9-13(15(2,3)4)14(12)17-11-10-16-5/h1,7-9H,10-11H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOWWPKQZRYKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCCOC)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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